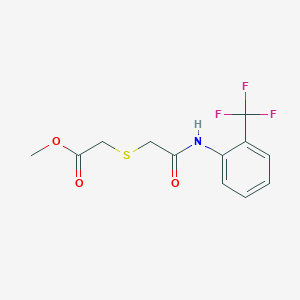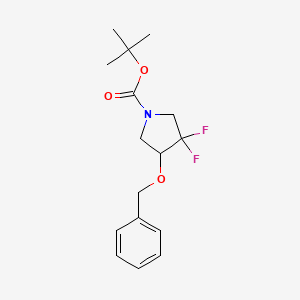
Acétate de méthyle 2-((2-oxo-2-((2-(trifluorométhyl)phényl)amino)éthyl)thio)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, an amide linkage, and a thioether functionality
Applications De Recherche Scientifique
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing various functionalized derivatives.
-
Materials Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate typically involves multiple steps:
-
Formation of the Amide Linkage: : The initial step often involves the reaction of 2-(trifluoromethyl)aniline with an appropriate acylating agent to form the corresponding amide. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
-
Thioether Formation: : The next step involves the introduction of the thioether group. This can be done by reacting the amide with a thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate.
-
Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst, such as sulfuric acid, yields Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced at the carbonyl group to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Amines or alcohols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, esters with different alkoxy groups.
Mécanisme D'action
The mechanism by which Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thioether and amide functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((2-oxo-2-((2-(fluoromethyl)phenyl)amino)ethyl)thio)acetate
- Methyl 2-((2-oxo-2-((2-(chloromethyl)phenyl)amino)ethyl)thio)acetate
- Methyl 2-((2-oxo-2-((2-(bromomethyl)phenyl)amino)ethyl)thio)acetate
Uniqueness
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKFPNMIHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

![4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B2513936.png)
![N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2513941.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2513942.png)

![3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2513945.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2513946.png)
![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2513947.png)


